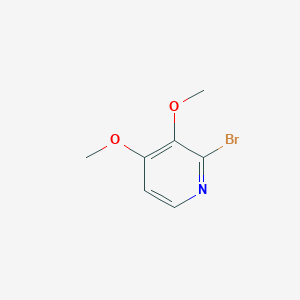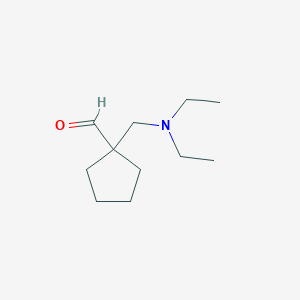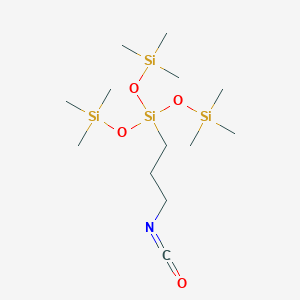
(S)-1-Trifluoromethyl-propylamine
Vue d'ensemble
Description
(S)-1-Trifluoromethyl-propylamine, also known as S-TFMA, is an important compound used in various scientific research applications, including biochemical and physiological studies. S-TFMA is a versatile compound that is used in a variety of experiments, such as synthesis, enzyme assays, and drug screening.
Applications De Recherche Scientifique
Synthesis and Material Development
Ionic Liquid and Membrane Technology : A novel ionic liquid of trifluoroacetic propylamine was synthesized and used to prepare anhydrous, conducting membranes based on polymers of sulfonated poly (ether ether) ketone (SPEEK) or polyvinylidenefluoride (PVDF). These membranes exhibited significant ionic conductivity and mechanical strength at elevated temperatures and under anhydrous conditions, showcasing potential for high-temperature fuel cell applications (Che, Sun, & He, 2008).
Electrochemiluminescence (ECL) : Research into boron difluoride formazanate dye in the presence of tri-n-propylamine as a reductive co-reactant revealed efficient electrochemiluminescence, opening pathways for new ECL-based sensing and imaging technologies (Hesari et al., 2015).
Catalysis : Scandium trifluoromethanesulfonate was found to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides, presenting an efficient method for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Chemical Sensing
Hydrazine Detection : A trifluoroacetyl acetonate naphthalimide derivative was developed as a selective sensor for hydrazine, demonstrating high sensitivity and selectivity with potential applications in environmental monitoring and safety (Lee, Yoon, Kim, & Sessler, 2013).
Hydrogen Ion-Selective Electrode : Tri-n-dodecylamine, a neutral carrier, was utilized in a liquid-membrane electrode for superior hydrogen ion selectivity, offering advancements in pH measurement technologies critical for various scientific and industrial processes (Schulthess et al., 1981).
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAILYMPWXXBJS-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545202 | |
| Record name | (2S)-1,1,1-Trifluorobutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Trifluoromethyl-propylamine | |
CAS RN |
790617-82-2 | |
| Record name | (2S)-1,1,1-Trifluorobutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)


![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)



![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)




